molecular formula C7H3BrFN B028022 4-Bromo-2-fluorobenzonitrile CAS No. 105942-08-3

4-Bromo-2-fluorobenzonitrile

Cat. No.: B028022
CAS No.: 105942-08-3
M. Wt: 200.01 g/mol
InChI Key: HGXWRDPQFZKOLZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrFN and its molecular weight is 200.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Preparation of Radiopharmaceuticals : It is used in the preparation of low-molecular weight radiopharmaceuticals and for easy labeling of sensitive biopolymers (Zlatopolskiy et al., 2012).

  • Precursor for PET Radioligand : An improved synthesis method using this compound provides a precursor for PET radioligand [18F]SP203 in a 56% overall yield (Gopinathan, Jin, & Rehder, 2009).

  • Preparation of Aryl Bromides and Chlorides : Its synthesis via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid is useful for preparing aryl bromides and chlorides (Szumigala, Devine, Gauthier, & Volante, 2004).

  • Synthesis of Fluoroquinolones : It may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, an intermediate in fluoroquinolones (Qiong et al., 1998).

  • Key Intermediate in Synthesis : It serves as a key intermediate in the synthesis of 3,4-Difluorobenzonitrile and other fluorobenzonitriles (Suzuki & Kimura, 1992).

  • Versatile Building Block for PET Radiotracers : 4-[(18)F]fluorobenzylamine, derived from this compound, is used for peptide and protein labeling in PET radiotracers (Koslowsky, Mercer, & Wuest, 2010).

  • Study of Electronic Structure and Vibrational Properties : It is also used in studies focusing on the electronic structure, vibrational properties, and molecular geometry of related compounds (Shajikumar & Raman, 2018).

Mechanism of Action

Safety and Hazards

4-Bromo-2-fluorobenzonitrile is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

4-Bromo-2-fluorobenzonitrile is used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate. It is used in the synthesis of heterocycles and liquid crystals . Its unique properties, such as its high reactivity and stability, make it useful in a wide range of industrial processes .

Properties

IUPAC Name

4-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXWRDPQFZKOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352911
Record name 4-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-08-3
Record name 4-Bromo-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105942-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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